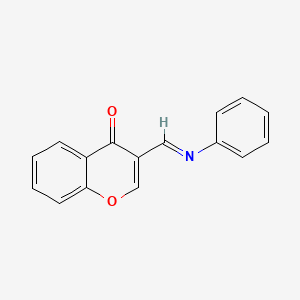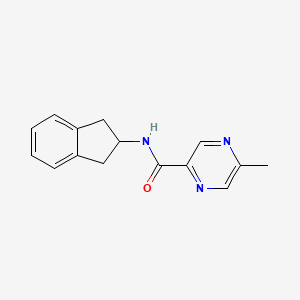![molecular formula C11H9FN4S B11861791 [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea](/img/structure/B11861791.png)
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a fluorinated isoquinoline moiety, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea typically involves the reaction of 5-fluoroisoquinoline-1-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous or organic solvent, to yield the desired product. The reaction can be represented as follows:
5-fluoroisoquinoline-1-carbaldehyde+thiourea→this compound
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as self-healing polymers and nanocomposites.
Mechanism of Action
The mechanism of action of [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A structurally similar compound with a wide range of applications in organic synthesis and industry.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea is unique due to the presence of the fluorinated isoquinoline moiety, which can enhance its chemical stability and biological activity compared to other thiourea derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H9FN4S |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9FN4S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6- |
InChI Key |
GKBPQEYFPJLCRY-UUASQNMZSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)F |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)










